molecular formula C21H21ClF3NO B15290818 alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate CAS No. 38644-01-8

alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate

Cat. No.: B15290818
CAS No.: 38644-01-8
M. Wt: 395.8 g/mol
InChI Key: IIDBOAPVDMQODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate is a complex organic compound that features a trifluoromethyl group, a phenanthrene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate is unique due to its combination of a trifluoromethyl group, a phenanthrene moiety, and a piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various research applications .

Properties

CAS No.

38644-01-8

Molecular Formula

C21H21ClF3NO

Molecular Weight

395.8 g/mol

IUPAC Name

piperidin-2-yl-[2-(trifluoromethyl)phenanthren-9-yl]methanol;hydrochloride

InChI

InChI=1S/C21H20F3NO.ClH/c22-21(23,24)14-8-9-15-13(11-14)12-18(17-6-2-1-5-16(15)17)20(26)19-7-3-4-10-25-19;/h1-2,5-6,8-9,11-12,19-20,25-26H,3-4,7,10H2;1H

InChI Key

IIDBOAPVDMQODN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC3=C(C=CC(=C3)C(F)(F)F)C4=CC=CC=C42)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.